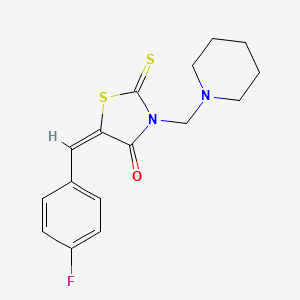![molecular formula C11H5NNa2O7S2 B5140861 disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate](/img/structure/B5140861.png)
disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a benzo[cd]indole core with sulfonate groups at positions 6 and 8. The presence of these sulfonate groups enhances the compound’s solubility in water, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the indole core is treated with sulfonating agents in a controlled environment to ensure high yield and purity. The disodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility and facilitate its binding to specific proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.
2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonic acid: The acid form of the compound without the disodium salt.
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid: Contains only one sulfonic acid group.
Uniqueness
Disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate is unique due to its dual sulfonate groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Propiedades
IUPAC Name |
disodium;2-oxo-1H-benzo[cd]indole-6,8-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO7S2.2Na/c13-11-6-3-1-2-5-7(20(14,15)16)4-8(21(17,18)19)10(12-11)9(5)6;;/h1-4H,(H,12,13)(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOLTSSFMOQMCR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5NNa2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
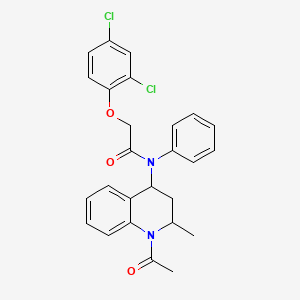
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B5140785.png)
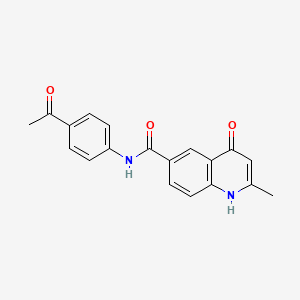
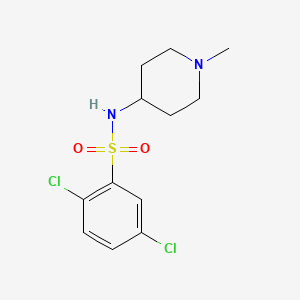
![1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5140796.png)
![N-[(E)-3-anilino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide](/img/structure/B5140810.png)
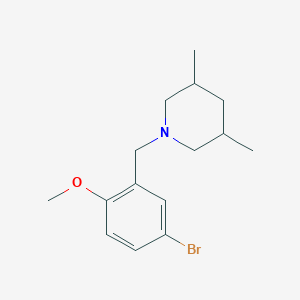
![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-fluorophenyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5140848.png)
![5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5140856.png)
![N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide](/img/structure/B5140865.png)
![2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5140873.png)
